N-(Dichloro-fluoro-methylsulfanyl)-benzamide
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Overview
Description
N-(Dichloro-fluoro-methylsulfanyl)-benzamide: is a chemical compound known for its unique structure and properties. It is characterized by the presence of dichloro, fluoro, and methylsulfanyl groups attached to a benzamide core. This compound is often used in various industrial and scientific applications due to its reactivity and stability under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced .
Chemical Reactions Analysis
Types of Reactions: N-(Dichloro-fluoro-methylsulfanyl)-benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, N-(Dichloro-fluoro-methylsulfanyl)-benzamide is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and methodologies .
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development, particularly as an inhibitor of specific enzymes or receptors .
Industry: Industrially, the compound is used in the formulation of antifouling paints and coatings due to its biocidal properties. It helps prevent the growth of unwanted organisms on surfaces exposed to water .
Mechanism of Action
The mechanism by which N-(Dichloro-fluoro-methylsulfanyl)-benzamide exerts its effects involves the inhibition of specific enzymes or proteins. The compound interacts with the active sites of these enzymes, blocking their activity and leading to the desired biological or chemical outcome. The molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
Tolylfluanid: Similar in structure, used as a fungicide and biocide.
Dichlofluanid: Another related compound with applications in agriculture and industry.
Uniqueness: N-(Dichloro-fluoro-methylsulfanyl)-benzamide stands out due to its unique combination of dichloro, fluoro, and methylsulfanyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers and industry professionals can better utilize this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
N-[dichloro(fluoro)methyl]sulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FNOS/c9-8(10,11)14-12-7(13)6-4-2-1-3-5-6/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDLTYUOPPZAOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NSC(F)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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